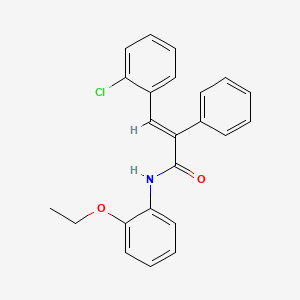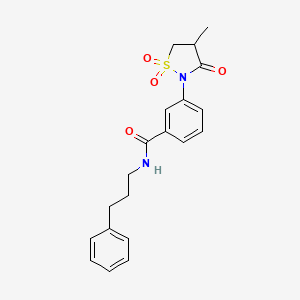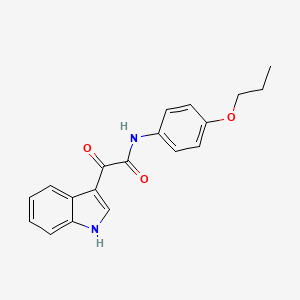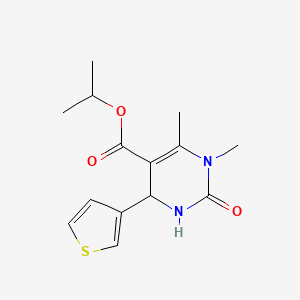
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide, also known as CEP-33779, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.
Mecanismo De Acción
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide works by inhibiting the activity of IKK and NF-κB. IKK is a protein that is involved in the inflammatory response, while NF-κB is involved in cell growth and survival. By inhibiting the activity of these proteins, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of IKK and NF-κB, leading to a reduction in inflammation and cancer cell growth. In vivo studies have also shown that this compound can reduce inflammation and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide in lab experiments is its specificity for IKK and NF-κB. This specificity allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide. One area of research could be its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis. Further studies could also investigate the compound's potential as an anti-tumor agent, particularly in combination with other cancer therapies. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide involves several steps, including the reaction of 2-chlorobenzonitrile with ethyl phenylacetate to form 2-chlorophenyl ethyl phenylacetate. This compound is then reacted with 2-ethoxyaniline to form 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide. Finally, the addition of phenylmagnesium bromide to this compound results in the formation of this compound.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide has been studied extensively for its potential therapeutic applications in various diseases. One area of research has been its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the activity of a protein called IKK, which is involved in the inflammatory response. This inhibition can lead to a reduction in inflammation, making this compound a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In addition to its anti-inflammatory properties, this compound has also been studied for its potential anti-tumor effects. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to block the activity of a protein called NF-κB, which is involved in cell growth and survival.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-2-27-22-15-9-8-14-21(22)25-23(26)19(17-10-4-3-5-11-17)16-18-12-6-7-13-20(18)24/h3-16H,2H2,1H3,(H,25,26)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTACEFYRNNLBO-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)
![N-(3,4-dimethylphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5106269.png)
![6-(benzylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5106270.png)
![N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5106282.png)

![4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5106329.png)

